molecular formula C22H18N2O5 B12597336 3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid CAS No. 649774-09-4

3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid

Cat. No.: B12597336
CAS No.: 649774-09-4
M. Wt: 390.4 g/mol
InChI Key: KZZFQVVVTASORZ-UHFFFAOYSA-N
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Description

3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid is an organic compound with the molecular formula C22H18N2O5 This compound is characterized by the presence of a benzamidophenoxy group attached to an acetamido benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzamidophenol with chloroacetic acid to form 4-benzamidophenoxyacetic acid. This intermediate is then reacted with 3-amino benzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and benzamidophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzoic acid: A simpler derivative with similar structural features.

    N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide: A related compound with a benzoxazinone structure.

    Para-aminobenzoic acid (PABA): A well-known compound with similar functional groups.

Uniqueness

3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

649774-09-4

Molecular Formula

C22H18N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

3-[[2-(4-benzamidophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C22H18N2O5/c25-20(23-18-8-4-7-16(13-18)22(27)28)14-29-19-11-9-17(10-12-19)24-21(26)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,25)(H,24,26)(H,27,28)

InChI Key

KZZFQVVVTASORZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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